
1-Formyl-2,2-bis(2-chloroethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Formyl-2,2-bis(2-chloroethyl)hydrazine is an organic compound with the molecular formula C5H10Cl2N2O It is a derivative of hydrazine, characterized by the presence of two chloroethyl groups and a formyl group attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Formyl-2,2-bis(2-chloroethyl)hydrazine can be synthesized through the reaction of hydrazine with 2-chloroethyl formate. The reaction typically occurs under controlled conditions, with the hydrazine acting as a nucleophile, attacking the carbonyl carbon of the formate ester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Formyl-2,2-bis(2-chloroethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloroethyl groups.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds with various functional groups.
Applications De Recherche Scientifique
1-Formyl-2,2-bis(2-chloroethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Formyl-2,2-bis(2-chloroethyl)hydrazine involves its interaction with nucleophilic sites in target molecules. The chloroethyl groups can form covalent bonds with nucleophiles, leading to the modification of the target molecules. This interaction can disrupt normal biological functions, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formylhydrazine: A simpler hydrazine derivative with a formyl group.
Sulfur Mustard: A compound with similar chloroethyl groups but containing sulfur instead of nitrogen.
Propriétés
Numéro CAS |
98069-43-3 |
|---|---|
Formule moléculaire |
C5H10Cl2N2O |
Poids moléculaire |
185.05 g/mol |
Nom IUPAC |
N-[bis(2-chloroethyl)amino]formamide |
InChI |
InChI=1S/C5H10Cl2N2O/c6-1-3-9(4-2-7)8-5-10/h5H,1-4H2,(H,8,10) |
Clé InChI |
NCXZBDPRTIVOCT-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(CCCl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



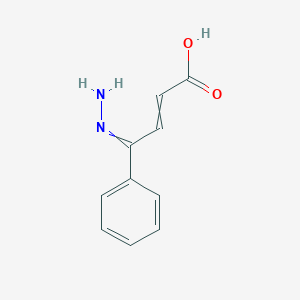


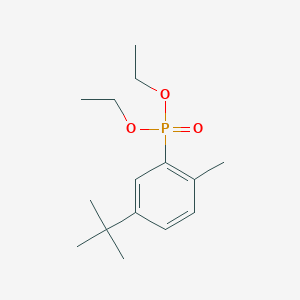
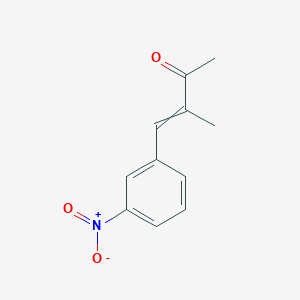
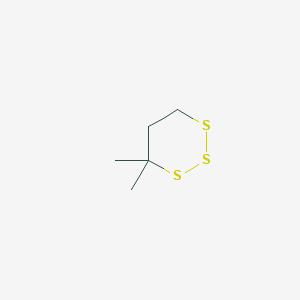
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
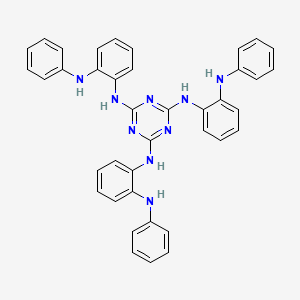
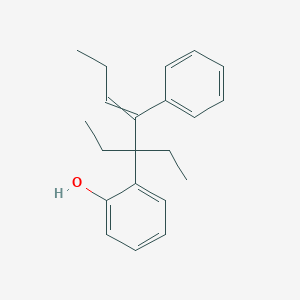
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

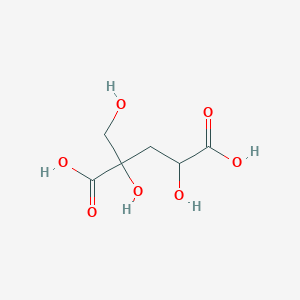
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
